4-(2-Bromoethoxy)-3-methoxybenzaldehyde
Overview
Description
“4-(2-Bromoethoxy)benzaldehyde” is a chemical compound with the molecular formula C9H9BrO2 . It’s a solid substance with a molecular weight of 229.07 .
Synthesis Analysis
One method to synthesize a similar compound involves refluxing orthophenylenediamine, O-(2-bromoethoxy)benzaldehyde, and triethylamine in absolute ethanol .
Molecular Structure Analysis
The crystal structure of a similar compound, (4-(2-bromoethoxy)-phenyl)(phenyl)methanone, has been studied . The molecular structure of “4-(2-Bromoethoxy)benzaldehyde” is shown in various databases .
Chemical Reactions Analysis
While specific chemical reactions involving “4-(2-Bromoethoxy)-3-methoxybenzaldehyde” are not available, bromoethoxy compounds are generally good leaving groups for nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
“4-(2-Bromoethoxy)benzaldehyde” is a solid substance with a melting point of 61 - 64°C .
Scientific Research Applications
Synthesis and Antioxidant Activities
- Synthesis of Chalcone Derivatives : The synthesis of halogenated vanillin derivatives, including 3-bromo-4-hydroxy-5-methoxybenzaldehyde, and their evaluation for antioxidant activities have been explored. These compounds were synthesized through various chemical reactions and tested using the DPPH method, showing significant antioxidant potential (Rijal, Haryadi, & Anwar, 2022).
Synthesis of Derivatives
- Synthesis of 4-Benzyloxy-2-Methoxybenzaldehyde : This compound was synthesized from 3-methoxyphenol through O-alkylation and Vilsmeier-Hack reactions. The process achieved an overall yield of 82.26% under optimized conditions (Lu Yong-zhong, 2011).
Anti-Asthmatic Activity
- Effects on Asthmatic Responses : Phenolic compounds derived from the roots of Gastrodia elata, including 4-hydroxy-3-methoxybenzaldehyde, showed significant anti-asthmatic activities. These compounds were found to inhibit specific airway resistance and reduce inflammation-related markers in guinea pigs with IgE-mediated asthma (Jang, Lee, & Kim, 2010).
Structural and Spectroscopic Characterizations
- Characterization of Schiff Bases : Schiff base compounds derived from benzyloxybenzaldehyde derivatives, including 4-hydroxy-3-methoxybenzaldehyde, were synthesized and characterized. These compounds exhibited potential metal ion binding properties, as determined by spectroscopic methods (Güler, Hayvalı, Dal, & Hökelek, 2012).
Molecular Docking and Interaction Studies
- Molecular Docking Investigations : A study on 4-methoxybenzaldehyde explored its electronic properties and molecular docking behaviors. The investigation highlighted the compound's potential inhibitory activity on tyrosinase, an enzyme associated with melanin production (Ghalla, Issaoui, Bardak, & Atac, 2018).
Safety and Hazards
properties
IUPAC Name |
4-(2-bromoethoxy)-3-methoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-10-6-8(7-12)2-3-9(10)14-5-4-11/h2-3,6-7H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSWCDPTQADMSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90582087 | |
Record name | 4-(2-Bromoethoxy)-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90582087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
99070-23-2 | |
Record name | 4-(2-Bromoethoxy)-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90582087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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